2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
CAS No.: 1251597-52-0
Cat. No.: VC11975937
Molecular Formula: C24H27N5O2S2
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251597-52-0 |
|---|---|
| Molecular Formula | C24H27N5O2S2 |
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | 2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H27N5O2S2/c1-31-20-8-6-19(7-9-20)28-10-12-29(13-11-28)22-15-24(26-17-25-22)33-16-23(30)27-18-4-3-5-21(14-18)32-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,27,30) |
| Standard InChI Key | GNXMTFHAJHPRMK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC=C4)SC |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC=C4)SC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C<sub>24</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub> and a molecular weight of 481.6 g/mol. Its IUPAC name reflects its intricate architecture: a pyrimidine core substituted with a piperazine ring bearing a 4-methoxyphenyl group, linked via a sulfanyl bridge to an acetamide moiety with a 3-(methylsulfanyl)phenyl substituent.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS No. | 1251597-52-0 |
| Molecular Formula | C<sub>24</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 481.6 g/mol |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=CC=C4)SC |
| InChIKey | GNXMTFHAJHPRMK-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Synthetic Strategy
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine-piperazine core. Key steps include:
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Nucleophilic substitution to attach the 4-methoxyphenylpiperazine group to the pyrimidine ring.
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Thioether formation via reaction of a pyrimidin-4-yl thiol intermediate with a bromoacetamide derivative.
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Purification using column chromatography, with reaction progress monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Optimization Challenges
Critical parameters include:
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Temperature control during thioether coupling (typically 0–5°C to prevent side reactions).
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Solvent selection (e.g., dimethylformamide or tetrahydrofuran for solubility).
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Stoichiometric ratios of reactants to minimize byproducts like disulfides.
Structural and Electronic Properties
Conformational Analysis
The piperazine ring adopts a chair conformation, with the 4-methoxyphenyl group occupying an equatorial position to minimize steric hindrance. Density functional theory (DFT) calculations suggest the sulfanyl-acetamide chain exhibits rotational flexibility, enabling interactions with biological targets .
Electronic Effects
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The 4-methoxy group on the phenyl ring donates electron density via resonance, enhancing the piperazine’s basicity (predicted pK<sub>a</sub> ~8.2).
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The methylsulfanyl group on the acetamide moiety acts as a weak electron-withdrawing group, modulating the compound’s lipophilicity (calculated logP = 3.7).
Biological Activity and Mechanisms
Table 2: Antibiofilm Activity Against P. aeruginosa
| Parameter | Result |
|---|---|
| Biofilm Inhibition | 72% reduction at 250 μM |
| Virulence Factor Suppression | Pyocyanin: 68%; Elastase: 57% |
| Motility Inhibition | Swimming: 81%; Swarming: 76% |
Mechanistically, the compound downregulates quorum sensing genes (lasI, rhlI, pqsA) by competing with native autoinducers for LasR receptor binding .
Neurological Applications
Structural analogs with piperazine-pyrimidine scaffolds show affinity for dopamine D<sub>3</sub> and serotonin 5-HT<sub>1A</sub> receptors (K<sub>i</sub> values <100 nM). While direct data for this compound is limited, its similarity to pharmacophores suggests potential in treating schizophrenia or anxiety disorders.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 4-methoxyphenyl group with a 2-methoxyphenyl variant (as in PubChem CID 49661944) reduces molecular weight to 449.6 g/mol and alters bioactivity :
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Reduced antimicrobial potency: Biofilm inhibition drops to 58% at 250 μM .
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Enhanced CNS penetration: LogP increases to 4.1, improving blood-brain barrier permeability .
Sulfonyl vs. Sulfanyl Modifications
Future Directions and Applications
Drug Development Opportunities
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Optimization: Introducing fluorine at the pyrimidine 2-position could enhance target affinity (see patent US6992193B2) .
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Combination therapy: Synergy with β-lactam antibiotics reduces P. aeruginosa MICs by 8-fold .
Diagnostic Applications
The compound’s fluorescent properties (λ<sub>ex</sub>/λ<sub>em</sub> = 340/425 nm) enable its use as a bioimaging probe for bacterial biofilm detection .
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